molecular formula C4H11N3O7P2-2 B1262727 N'-phosphonatoguanidinoethyl methyl phosphate(2-)

N'-phosphonatoguanidinoethyl methyl phosphate(2-)

Cat. No.: B1262727
M. Wt: 275.09 g/mol
InChI Key: SKVVAASQKFJYKN-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

N'-phosphonatoguanidinoethyl methyl phosphate(2-) is dianion of N'-phosphoguanidinoethyl methyl phosphate. It is a conjugate base of a N'-phosphoguanidinoethyl methyl hydrogen phosphate.

Scientific Research Applications

Phosphonate Chemistry and Biomedical Applications

Phosphonates, characterized by their stable phosphonate group (–P(O)(OH)2), are known for their mimicry of phosphate groups in biomedical contexts. They are particularly effective in inhibiting enzymes that utilize phosphates as substrates. This attribute has led to the development of various biologically active phosphonates and their derivatives, such as acyclic nucleoside phosphonates (ANPs), which are utilized in antiviral therapies. The modification of these compounds into prodrugs enhances their pharmacokinetics, demonstrating potential in the treatment of viral infections and other diseases due to their robust inhibitory capabilities and pharmacological profiles (Krečmerová et al., 2022).

Phosphonates in Environmental and Material Sciences

Phosphonates also find applications beyond the biomedical field, extending into environmental and material sciences. Their role in the degradation of organic pollutants and recycling into phosphate is noteworthy, contributing to the biogeochemical cycling of phosphorus. This function is crucial in managing phosphorus-related environmental impacts, such as eutrophication in aquatic systems. Moreover, phosphonate-derived materials, including nanoporous metal phosphates, demonstrate significant potential in energy storage applications, particularly in the development of supercapacitors, owing to their unique physicochemical properties (Pramanik et al., 2016).

Properties

Molecular Formula

C4H11N3O7P2-2

Molecular Weight

275.09 g/mol

IUPAC Name

2-[amino-(phosphonatoamino)methylidene]azaniumylethyl methyl phosphate

InChI

InChI=1S/C4H13N3O7P2/c1-13-16(11,12)14-3-2-6-4(5)7-15(8,9)10/h2-3H2,1H3,(H,11,12)(H5,5,6,7,8,9,10)/p-2

InChI Key

SKVVAASQKFJYKN-UHFFFAOYSA-L

Canonical SMILES

COP(=O)([O-])OCC[NH+]=C(N)NP(=O)([O-])[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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